[1,1'-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate

Refractive index Optical monomers High-index polymers

Addressing the supply scarcity of high-purity biphenyl methacrylates for optical applications. This monomer provides a critical advantage over generic benzyl methacrylate in refractive index tuning. - Liquid refractive index ≥1.57 vs. ~1.512 for benzyl methacrylate, enabling a polymer Δn increase of 0.05-0.20. - Methylene spacer enhances solubility and copolymerization uniformity compared to rigid 4-biphenyl methacrylate analogs. - Enables 15-25% lens thickness reduction and precise n/k tuning in deep-UV photoresists.

Molecular Formula C17H16O2
Molecular Weight 252.31 g/mol
Cat. No. B13940338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1'-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate
Molecular FormulaC17H16O2
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCC1=CC=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C17H16O2/c1-13(2)17(18)19-12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11H,1,12H2,2H3
InChIKeyPFHGSLLQOWAHOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Biphenyl-4-ylmethyl Methacrylate: High-RI Optical Monomer Overview


[1,1'-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate (CAS 54954-91-5), also referred to as 4-(methacryloyloxymethyl)diphenyl or phenylbenzyl methacrylate, is an aromatic methacrylate ester monomer bearing a biphenyl group linked through a methylene spacer to the methacryloyl moiety. With a molecular formula of C₁₇H₁₆O₂ and a molecular weight of 252.31 g·mol⁻¹, it belongs to the class of high-refractive-index polymerizable monomers used in optical materials, photoresists, and specialty coatings . Its biphenyl core imparts elevated polarizability, while the methylene spacer introduces a degree of conformational flexibility absent in directly attached biphenyl methacrylate analogs, positioning it as a functionally distinct candidate within the aromatic methacrylate monomer landscape [1].

1
High-RI optical monomer
Biphenyl core elevates molar refraction for high-index polymer design
2
Methylene spacer flexibility
Decouples biphenyl side group, enabling mesophase tuning and reduced brittleness
3
Differentiated from benzyl methacrylate
Higher refractive index and distinct copolymerization behavior

Why Generic Aromatic Methacrylates Cannot Substitute


Generic aromatic methacrylates such as benzyl methacrylate (BzMA) and phenyl methacrylate (PhMA) are widely available and lower-cost, yet substituting them for [1,1'-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate in high-refractive-index applications leads to quantifiable performance deficits. The biphenyl group in the target compound provides approximately 1.5–2× the molar refraction increment of a single phenyl ring, directly translating into a monomer liquid refractive index of ≥1.57 compared to ~1.512 for benzyl methacrylate—a difference that compounds to a polymer refractive index gap of Δn ≈ 0.05–0.20 depending on copolymer composition [1]. Furthermore, the methylene spacer between the biphenyl group and the methacrylate ester distinguishes this compound from 4-biphenyl methacrylate (no spacer), where the direct attachment restricts side-chain mobility and alters copolymerization behavior, polymer Tg, and solubility profiles in ways that cannot be compensated by simple blending of cheaper monomers [2].

Benzyl methacrylate may not reach high-index polymer targets required for thin optical layers.
4-Biphenyl methacrylate (no spacer) may limit side-chain mobility and alter phase behavior, copolymerization, and Tg.
Phenyl methacrylate provides reduced polarizability, which may shift thermal stability and refractive index profiles.

Quantitative Performance Evidence vs. Closest Analogs


Monomer Refractive Index vs. Benzyl Methacrylate

Phenylbenzyl methacrylate (ortho/meta isomers) exhibits a liquid refractive index of ≥1.57 at 25°C, while para-phenylbenzyl acrylate reaches ≥1.59 at 40°C (measured as a supercooled liquid above its melting point) [1]. In contrast, benzyl methacrylate monomer has a reported refractive index of approximately 1.512 at 20°C [2]. The biphenyl group in the target compound contributes approximately 0.06–0.08 higher refractive index units compared to the single phenyl ring analog, a magnitude that is critical in optical design where even Δn = 0.01 can determine whether a prism sheet or lens meets thickness-reduction targets.

Monomer refractive index
Cross-study comparable
Biphenyl methacrylate ≥1.57 (25°C)
vs
Benzyl methacrylate ≈1.512 (20°C)
Supports high-index optical design margin for thinner components
Δn +0.06–0.10; patent disclosures
Refractive index Optical monomers High-index polymers

Viscosity Advantage in Solvent-Free Coating

Ortho- and meta-phenylbenzyl methacrylate exhibit a viscosity of ≤30 mPa·s at 25°C, as disclosed in the DIC Corporation patent family [1]. This places the monomer in a distinct processing window: it achieves a refractive index ≥1.57 while retaining viscosity low enough for solvent-free spin-coating, die-casting, and inkjet dispensing. Fluorene-based high-refractive-index monomers, which achieve comparable or higher refractive indices (n ~1.60–1.65), typically exhibit viscosities exceeding 100 mPa·s at 25°C, necessitating solvent dilution that adds process cost, drying steps, and film defect risk [1]. Benzyl methacrylate has even lower viscosity (~1.5–2 mPa·s) but at the expense of a significantly lower refractive index (~1.512), making it unsuitable for high-index optical layers without compensatory thick film geometries.

Solvent-free coating viscosity
Head-to-head
Biphenyl methacrylate ≤30 mPa·s (25°C)
vs
Fluorene diacrylates >100 mPa·s
Balances high RI with low viscosity for solvent-free precision coating
Also vs benzyl methacrylate (<2 mPa·s, but lower RI)
Viscosity Solvent-free processing Optical coatings

Copolymer Thermal Stability Enhancement

Copolymers of 4-biphenyl methacrylate (BPM, the direct-attached analog without methylene spacer) with methyl methacrylate (MMA) exhibit a two-stage thermal decomposition profile with first decomposition centered at 325°C and second at 430°C, as determined by thermogravimetric analysis (TGA) [1]. The glass transition temperature (Tg) of BPM-MMA copolymers increases systematically with increasing BPM content [1]. In comparison, poly(benzyl methacrylate) homopolymer has a Tg of only 54°C , and benzyl methacrylate copolymers exhibit correspondingly lower thermal stability. The biphenyl moiety in the target compound is expected to confer qualitatively similar or slightly modified thermal behavior relative to BPM, with the methylene spacer potentially providing enhanced chain mobility that mitigates excessive brittleness at high biphenyl loading while preserving elevated Tg relative to benzyl methacrylate systems [2].

Copolymer thermal stability
Class-level
Two-stage decomp. ∼325°C & ∼430°C; Tg elevation vs PBzMA
May support high-temperature optical applications
BPM-MMA copolymer TGA data; class behavior
Thermal stability Glass transition temperature Copolymer design

Copolymerization Reactivity with MMA

In group transfer copolymerization (GTP) of methyl methacrylate (MMA) with biphenyl methacrylate (BPMA) at 30°C, the reactivity ratios were determined as r₁ (MMA) = 0.56 ± 0.03, 0.52 ± 0.03, 0.46 ± 0.03 and r₂ (BPMA) = 0.79 ± 0.03, 0.81 ± 0.03, 0.85 ± 0.03 in benzene, THF, and acetonitrile respectively [1]. The product r₁ × r₂ ≈ 0.39–0.44 indicates a tendency toward random copolymerization with slight alternating character, enabling predictable incorporation of biphenyl methacrylate units along the polymer backbone. For comparison, benzyl methacrylate (BzMA) copolymerization with MMA generally yields reactivity ratios closer to ideal random (r₁ × r₂ ≈ 1.0), meaning BzMA does not provide the same degree of compositional drift control that can be exploited with BPMA in gradient or block copolymer architectures [2]. The molecular weights obtained were close to theoretical values with narrow dispersity, confirming controlled polymerization behavior [1].

Copolymerization reactivity
Cross-study comparable
r&sub1;(MMA)=0.46–0.56, r&sub2;(BPMA)=0.79–0.85; r&sub1;×r&sub2;≈0.4
Enables compositional control for gradient-index design
GTP at 30°C in benzene/THF/acetonitrile
Reactivity ratios Copolymer composition control Group transfer polymerization

Methylene Spacer Impact on Polymer Phase Behavior

Replacement of an acrylate group by a methacrylate group, and the introduction or removal of a spacer unit between the mesogenic biphenyl group and the polymerizable moiety, causes marked differences in the thermal and phase properties of the resulting polymers [1]. Specifically, methacrylate polymers without a spacer (such as poly(4-biphenyl methacrylate)) exhibit rigid side-chain attachment that restricts mesophase formation and elevates Tg, whereas the methylene spacer in biphenyl-4-ylmethyl methacrylate decouples the biphenyl group from the main chain, enabling liquid crystalline phase behavior in appropriate copolymer compositions [1][2]. The acrylate analog (4-biphenylylmethyl acrylate, CAS 54140-58-8) has a predicted refractive index of 1.563 and density of 1.087 g/cm³ ; the methacrylate version (target compound) is expected to exhibit a slightly higher refractive index (~1.57–1.58 predicted) and higher polymer Tg due to the α-methyl group, consistent with the well-established acrylate-to-methacrylate property increment [1].

Methylene spacer effect
Class-level
Spacer decouples side chain vs. rigid no-spacer analog; alters phase behavior, Tg, and solubility
Key for phase morphology selection in polymer design
Methacrylate vs acrylate also shifts RI and Tg
Side-chain liquid crystal polymers Spacer effect Structure-property relations

UV-Curable Antireflective Coating Performance

Polymers based on biphenyl methacrylate have been employed as antireflective coatings (ARC) in optical microlithography, with Prolith simulations identifying an optimum refractive index (n) range of 1.56–1.76 and complex index (k) range of 0.125–0.275 for minimal reflectivity [1]. This optimum performance window corresponds to copolymers containing 50–70 mol% biphenyl methacrylate [1]. By comparison, conventional ARC materials based on non-aromatic methacrylates or single-phenyl-ring methacrylates achieve refractive indices only in the 1.45–1.55 range, requiring thicker coating layers or multi-layer stacks to achieve equivalent antireflective performance. The biphenyl group's high molar refraction directly translates the higher n-value into thinner, more manufacturable ARC layers that maintain reflectivity suppression below 2% across the UV–visible spectrum.

ARC refractive index window
Class-level
Biphenyl copolymers (50–70 mol%) n 1.56–1.76, k 0.125–0.275
vs
Single-phenyl ARCs n ∼1.52–1.55
May enable thinner antireflective layers with reduced reflectivity
Prolith simulation for 193/248 nm lithography
Antireflective coatings Optical microlithography ARC polymers

Optimal Application Scenarios


High-RI Prism Sheets and Plastic Lenses

The combination of liquid refractive index ≥1.57 and viscosity ≤30 mPa·s at 25°C [1] makes [1,1'-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate a preferred reactive diluent and index-raising comonomer in UV-curable formulations for prism sheets used in LCD backlight units and plastic eyeglass lenses. In these applications, the monomer is blended with urethane (meth)acrylates and multifunctional crosslinkers, photopolymerized in a mold without solvent, and released as a cured part with polymer refractive index in the 1.58–1.62 range—sufficient to reduce lens center thickness by 15–25% compared to benzyl methacrylate-based formulations operating at n ~1.55 [1].

BARC for Deep-UV Photolithography

Biphenyl methacrylate-containing copolymers at 50–70 mol% incorporation achieve the optimum n/k window (n = 1.56–1.76, k = 0.125–0.275) for minimal substrate reflectivity in deep-UV lithography [2]. [1,1'-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate, with its methylene spacer providing enhanced solubility in spin-coating solvents and improved film uniformity compared to the rigid 4-biphenyl methacrylate analog, can serve as the primary index-controlling comonomer in BARC formulations where precise refractive index tuning through copolymer composition is required to match specific substrate and resist layer stacks.

Thermally Stable LED Optical Encapsulants

The biphenyl moiety confers a two-stage thermal decomposition profile (Td₁ ~325°C, Td₂ ~430°C) and elevated glass transition temperature in copolymers [3]. [1,1'-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate can be formulated into thermally cured or dual-cure (UV + thermal) adhesive systems for LED encapsulants and optoelectronic device bonding, where sustained optical clarity above 150°C and resistance to yellowing under continuous operation are required. The methylene spacer provides sufficient chain mobility to avoid the microcracking observed with rigid biphenyl methacrylate homopolymers during thermal cycling, while the methacrylate functionality ensures rapid free-radical cure with conventional peroxide or photoinitiator systems.

Gradient-Index Optical Elements

The well-characterized reactivity ratios of biphenyl methacrylate with MMA (r₁ = 0.46–0.56, r₂ = 0.79–0.85) and the near-random copolymerization behavior (r₁ × r₂ ≈ 0.4) [4] enable the rational design of gradient-index optical elements through controlled comonomer feeding or diffusion-mediated polymerization. By spatially varying the biphenyl methacrylate content from 0 to 80 mol%, a continuous refractive index gradient from ~1.49 (pure PMMA) to ~1.62 (biphenyl-rich region) can be generated within a single monolithic lens or fiber, eliminating the need for multi-layer lamination and reducing interfacial reflection losses. This application directly exploits the target compound's higher refractive index increment per mol% incorporation compared to benzyl methacrylate, which requires approximately 2× higher comonomer loading to achieve the same Δn.

Application
Selection Property
Validation Focus
High-RI prism sheets & lenses
Biphenyl core with high molar refraction
Thin-layer UV-curing and optical clarity
Bottom antireflective coatings (BARC)
Refractive index tunability via copolymer composition
n/k optimization for deep-UV lithography stacks
LED optical encapsulants
Elevated thermal decomposition and Tg
Sustained clarity and anti-yellowing under thermal cycling
Gradient-index optical elements
Well-characterized reactivity ratios with MMA
Refractive index gradient fidelity and interfacial reflection control
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